4-Azidophenylarsonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Azidophenylarsonic acid is a compound that contains an azide group and an arsonic acid group. It is known for its role as a hapten, which means it can elicit an immune response when attached to a larger protein molecule. This compound is used as a probe for antibody response and immunorecognition .
Preparation Methods
Chemical Reactions Analysis
4-Azidophenylarsonic acid undergoes several types of chemical reactions:
Substitution Reactions: The azide group can participate in nucleophilic substitution reactions, often replacing a leaving group on another molecule.
Click Chemistry:
Scientific Research Applications
4-Azidophenylarsonic acid has several applications in scientific research:
Immunology: It is used as a hapten to study antibody responses and immunorecognition.
Surface Modification: It can be used to introduce azide groups on surfaces, which can then be used for further functionalization via click chemistry.
Sensor Development: It has been used in the development of sensors, such as coating glassy carbon electrodes with composites for the detection of specific molecules.
Mechanism of Action
The mechanism of action of 4-Azidophenylarsonic acid primarily involves its role as a hapten. When attached to a larger protein, it can elicit an immune response by being recognized by antibodies. The azide group also allows it to participate in click chemistry reactions, enabling the attachment of various functional groups to surfaces or other molecules .
Comparison with Similar Compounds
Similar compounds to 4-Azidophenylarsonic acid include other arsonic acids and azide-containing compounds:
4-Aminophenylarsonic acid: This compound is similar but contains an amino group instead of an azide group.
Phenylazide: This compound contains an azide group attached to a phenyl ring but lacks the arsonic acid group.
This compound is unique due to the presence of both the azide and arsonic acid groups, which allows it to participate in a wider range of chemical reactions and applications.
Properties
CAS No. |
861605-27-8 |
---|---|
Molecular Formula |
C6H6AsN3O3 |
Molecular Weight |
243.05 g/mol |
IUPAC Name |
(4-azidophenyl)arsonic acid |
InChI |
InChI=1S/C6H6AsN3O3/c8-10-9-6-3-1-5(2-4-6)7(11,12)13/h1-4H,(H2,11,12,13) |
InChI Key |
ABBAHMOUCAIMOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1N=[N+]=[N-])[As](=O)(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.